(S)-(+)-2-(Methoxymethyl)pyrrolidine
Overview
Description
“(S)-(+)-2-(Methoxymethyl)pyrrolidine” is a chiral catalyst and ligand . It is also known as O-Methyl-L-prolinol or SMP . It has the empirical formula C6H13NO and a molecular weight of 115.17 .
Synthesis Analysis
“(S)-(+)-2-(Methoxymethyl)pyrrolidine” may be used to prepare planar chiral 2-phospha ferrocenophanes . It can also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol . Additionally, it reacts with benzoylformic acid to form (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine .
Molecular Structure Analysis
The molecular structure of “(S)-(+)-2-(Methoxymethyl)pyrrolidine” can be represented by the SMILES string COC[C@@H]1CCCN1
. The InChI key for this compound is CHPRFKYDQRKRRK-LURJTMIESA-N
.
Chemical Reactions Analysis
“(S)-(+)-2-(Methoxymethyl)pyrrolidine” is used as a chiral auxiliary for the asymmetric synthesis of propargyl alcohols and 4-nitrocyclohexanones, and for asymmetric Michael additions to enones .
Physical And Chemical Properties Analysis
“(S)-(+)-2-(Methoxymethyl)pyrrolidine” is a liquid with a density of 0.933 g/mL at 25 °C . It has a boiling point of 62 °C at 40 mmHg . The optical activity is [α]20/D +2.4°, c = 2 in benzene . The refractive index is n20/D 1.4457 (lit.) .
Scientific Research Applications
Asymmetric Alkylation : (S)-(+)-2-(Methoxymethyl)pyrrolidine derivatives have been utilized as chiral auxiliaries in asymmetric alkylation reactions, showing high stereoselectivity and flexibility to various substrates and reaction conditions (Kawanami et al., 1984).
Enantioselective Fluorodehydroxylation : It serves as an effective enantioselective fluorodehydroxylating agent, as demonstrated in the synthesis of the first homochiral aminofluorosulphurane (Hann & Sampson, 1989).
Synthesis of Enantiomeric Pairs : This compound has been employed in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, which are significant in medicinal and organic chemistry (Yamamoto et al., 1993).
Anti-inflammatory Applications : Derivatives of (S)-(+)-2-(Methoxymethyl)pyrrolidine have shown potential as anti-inflammatory agents, with some compounds exhibiting comparable activities to standard drugs but with reduced side effects (Ikuta et al., 1987).
Ligands in Chiral Copper Complexes : It has been used as a ligand in chiral copper complexes, leading to significant enantioselectivity in chemical reactions (Leyendecker & Laucher, 1983).
Asymmetric Acylation : The compound proved to be an excellent chiral auxiliary for asymmetric acylation of carboxamide enolates (Ito et al., 1984).
Synthesis of Chiral Ferrocenyl Diphosphines : It has been used as a chiral auxiliary in the stereoselective synthesis of chiral ferrocenyl diphosphines, demonstrating its utility in organometallic chemistry (Lotz et al., 2010).
Safety And Hazards
“(S)-(+)-2-(Methoxymethyl)pyrrolidine” is classified as a flammable liquid (Category 3) and can cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
properties
IUPAC Name |
(2S)-2-(methoxymethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRFKYDQRKRRK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291148 | |
Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-(Methoxymethyl)pyrrolidine | |
CAS RN |
63126-47-6 | |
Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63126-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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